molecular formula C19H24N2O3S B11092015 (1E)-N-[4-hydroxy-5-methyl-2-(propan-2-yl)phenyl]-N'-[(4-methylphenyl)sulfonyl]ethanimidamide

(1E)-N-[4-hydroxy-5-methyl-2-(propan-2-yl)phenyl]-N'-[(4-methylphenyl)sulfonyl]ethanimidamide

Cat. No.: B11092015
M. Wt: 360.5 g/mol
InChI Key: UTAKFSFKZWASAL-UHFFFAOYSA-N
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Description

(E)-N-[4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE is a complex organic compound with a unique structure that includes both aromatic and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the aromatic core: This involves the synthesis of 4-hydroxy-5-methyl-2-(propan-2-yl)phenyl derivative through Friedel-Crafts alkylation and subsequent hydroxylation.

    Formation of the ethanimidamide linkage: This step involves the reaction of the sulfonylated aromatic core with an appropriate ethanimidamide precursor under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to form sulfides or thiols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce sulfides.

Scientific Research Applications

(E)-N-[4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (E)-N-[4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonyl groups play crucial roles in its binding to enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE is unique due to its combination of hydroxyl, sulfonyl, and ethanimidamide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-N'-(4-methylphenyl)sulfonylethanimidamide

InChI

InChI=1S/C19H24N2O3S/c1-12(2)17-11-19(22)14(4)10-18(17)20-15(5)21-25(23,24)16-8-6-13(3)7-9-16/h6-12,22H,1-5H3,(H,20,21)

InChI Key

UTAKFSFKZWASAL-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/NC2=C(C=C(C(=C2)C)O)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)NC2=C(C=C(C(=C2)C)O)C(C)C

Origin of Product

United States

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